molecular formula C10H16N4O B5590429 2-CYCLOHEXYL-N~1~-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE

2-CYCLOHEXYL-N~1~-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE

Cat. No.: B5590429
M. Wt: 208.26 g/mol
InChI Key: WOQYWVDZSFPTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CYCLOHEXYL-N~1~-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclohexyl-N-4H-1,2,4-triazol-3-ylacetamide is 208.13241115 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Innovative Synthesis Techniques : The cycloaddition of azides to alkynes is a cornerstone synthetic route to 1H-[1,2,3]-triazoles, highlighting the importance of regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions. This method is compatible with solid-phase peptide synthesis, enabling the creation of peptide backbones or side chains featuring 1,4-substituted [1,2,3]-triazoles with high efficiency and purity (Tornøe, Christensen, & Meldal, 2002).

  • Chemical Properties and Applications : Triazolylidenes, a subclass of N-heterocyclic carbene ligands, have shown significant implications in catalysis due to their mesoionic character and strong donor properties. Their synthesis through regioselective cycloaddition of alkynes and azides, followed by metallation, positions them as versatile ligands for transition metals, impacting bond-forming and redox reactions in catalytic processes (Donnelly, Petronilho, & Albrecht, 2013).

Antimicrobial and Antitumor Activity

  • Antimicrobial Studies : Certain substituted 1,2,3-triazoles have been synthesized and shown to exhibit antimicrobial activities comparable with standard drugs. The structure-activity relationship of these compounds underscores the potential for developing new antimicrobials based on the triazole scaffold (Banu, Dinakar, & Ananthanarayanan, 1999).

  • Antitumor and Cytotoxic Evaluation : Novel triazole-linked compounds have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, demonstrating the potential for triazole derivatives in the development of new anticancer agents. The structural diversity of these compounds allows for the exploration of their mechanism of action and enhancement of their therapeutic efficacy (Mahdavi et al., 2016).

Properties

IUPAC Name

2-cyclohexyl-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQYWVDZSFPTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.